molecular formula C21H24ClN3O2S B2412208 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide CAS No. 392320-90-0

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide

Cat. No.: B2412208
CAS No.: 392320-90-0
M. Wt: 417.95
InChI Key: XEYRGASIBRDPFU-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed as a hybrid structure incorporating two pharmacologically active motifs. The core of the molecule features a 1,3,4-thiadiazole ring, a heterocyclic scaffold widely recognized in scientific literature for its diverse biological activities. Research on analogous structures has demonstrated that 1,3,4-thiadiazole derivatives can exhibit marked antitrypanosomal and antimicrobial properties . Furthermore, recent studies on structurally similar N-substituted-1,3,4-thiadiazole-2-amines have highlighted their potential as subjects in cytotoxicity assessments and as potent dual inhibitors of specific tyrosine kinases, such as abl and src, pointing to their relevance in oncology research . The molecule is also functionalized with an adamantane moiety, a bulky, lipophilic cage structure known to enhance bioavailability and metabolic stability. Adamantane derivatives have a well-documented history in scientific research, particularly for their investigated antiviral activities . The specific combination of the adamantane unit with the 1,3,4-thiadiazole ring, further substituted with a 4-chlorophenoxy acetamide group, suggests potential for unique interactions with biological targets. This molecular architecture makes it a valuable chemical tool for researchers exploring new therapeutic avenues in areas including infectious diseases, oncology, and enzyme inhibition. The compound is intended for use in non-clinical, target-based assays and mechanism of action studies to further elucidate the structure-activity relationships of this promising class of compounds.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S/c1-25(18(26)12-27-17-4-2-16(22)3-5-17)20-24-23-19(28-20)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYRGASIBRDPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)COC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide typically involves a multi-step process. The preparation begins with the formation of the 1,3,4-thiadiazole ring, which is a common structural component in many biologically active compounds . The synthetic route often includes the reaction of 1-adamantylamine with thiosemicarbazide, followed by cyclization to form the thiadiazole ring.

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.

    Medicine: It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential therapeutic agent for treating various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide is not fully understood. it is believed to modulate various biological pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. These actions result in the reduction of inflammatory mediators and the induction of cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide can be compared with other thiadiazole derivatives, such as:

    N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound also exhibits anti-inflammatory and anti-cancer properties but differs in its molecular structure and specific biological activities.

    5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione: Known for its antimicrobial and anti-inflammatory activities.

    2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid: This compound has shown significant activity against gram-positive bacteria.

This compound stands out due to its unique combination of the adamantyl and chlorophenoxy groups, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives , which are known for their diverse biological activities. Its structure includes an adamantane moiety and a thiadiazole ring, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC_{21}H_{25}N_{3}O_{2}S
Molecular Weight383.51 g/mol
LogP5.8725
Polar Surface Area53.76 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Cyclooxygenase-2 (COX-2) : This enzyme is involved in the inflammatory response. By inhibiting COX-2, the compound may reduce inflammation and associated pain.
  • Antagonism at Nicotinic Alpha-7 Receptors : The compound acts as an antagonist at these receptors, which play a crucial role in cognitive functions such as learning and memory. This action suggests potential therapeutic applications in treating cognitive deficits.
  • Inhibition of Histone Deacetylases (HDACs) : By inhibiting HDACs, the compound may influence gene expression and cellular processes related to various neurological disorders.

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties:

  • Cognitive Enhancement : In animal models of Alzheimer's disease and schizophrenia, the compound has demonstrated improvements in cognitive function.
  • Protection Against Neurodegeneration : Studies show that it can protect neuronal cells from damage induced by oxidative stress and neurotoxic agents .

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit key enzymes involved in neurodegenerative diseases:

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Significant inhibition observed
Monoamine Oxidase-B (MAO-B)Dual inhibition noted

These findings suggest that the compound may serve as a dual inhibitor for conditions like Alzheimer's disease, enhancing its therapeutic potential .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Animal Model Studies : In rodent models of Alzheimer's disease, treatment with this compound led to improved memory retention and reduced amyloid plaque formation .
  • In Vitro Assays : Laboratory studies demonstrated that the compound effectively inhibited AChE activity with an IC50 value indicating potent action compared to standard inhibitors .

Future Directions

Despite promising results, further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step procedures:

  • Step 1: Formation of the thiadiazole ring via cyclization of adamantane-1-carbohydrazide with carbon disulfide or thiourea derivatives under acidic conditions (e.g., H₂SO₄) .
  • Step 2: Functionalization of the thiadiazole core with 4-chlorophenoxy and methylacetamide groups via nucleophilic substitution or coupling reactions .
  • Critical Parameters:
    • Temperature: Cyclization requires 80–100°C for 6–12 hours to achieve >80% yield .
    • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity during substitution steps .
    • Purification: Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns adamantane protons (δ 1.6–2.1 ppm) and thiadiazole carbons (δ 160–170 ppm) .
    • 2D NMR (HSQC, HMBC): Confirms connectivity between thiadiazole and adamantane moieties .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 445.12) .
  • X-ray Crystallography: Resolves adamantane-thiadiazole dihedral angles (e.g., 175.9° in analogous structures) and hydrogen-bonding networks .

Basic: What in vitro biological assays are recommended for initial activity screening?

Methodological Answer:

  • Antimicrobial Assays:
    • MIC Determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines) .
  • Anticancer Screening:
    • MTT Assay: Evaluate cytotoxicity against HeLa or MCF-7 cells (IC₅₀ typically 10–50 µM for thiadiazole derivatives) .
  • Antiprotozoal Activity:
    • Trypanosoma brucei assays with EC₅₀ values compared to reference drugs (e.g., suramin) .

Advanced: How can molecular docking elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Selection: Prioritize enzymes with hydrophobic binding pockets (e.g., T. brucei trypanothione reductase, viral proteases) due to adamantane’s lipophilicity .
  • Software Workflow:
    • Ligand Preparation: Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set) .
    • Docking (AutoDock Vina): Simulate binding poses; validate with free energy scores (ΔG < -8 kcal/mol suggests strong affinity) .
  • Key Interactions: Adamantane engages in van der Waals contacts, while thiadiazole forms hydrogen bonds with catalytic residues .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Comparative Studies:
    • Dose-Response Curves: Test the same compound batch across multiple assays to rule out batch variability .
    • Cellular Uptake Analysis: Quantify intracellular accumulation (e.g., LC-MS/MS) to correlate with activity discrepancies .
  • SAR Modifications:
    • Substituent Variation: Replace 4-chlorophenoxy with fluorophenyl or methoxy groups to probe target specificity .
    • Adamantane Isosteres: Test bicyclic or cyclohexane analogs to assess lipophilicity-activity relationships .

Advanced: How does the adamantane moiety influence pharmacokinetic properties, and what formulation challenges arise?

Methodological Answer:

  • Lipophilicity Impact:
    • LogP: Adamantane increases logP (~4.5), necessitating lipid-based formulations (e.g., liposomes) for aqueous solubility .
    • Metabolic Stability: Microsomal assays (e.g., human liver microsomes) show CYP450-mediated oxidation at adamantane’s bridgehead carbons .
  • Formulation Strategies:
    • Nanoemulsions: Use soybean oil/Tween 80 to enhance bioavailability in preclinical models .
    • Prodrug Design: Introduce phosphate esters on the acetamide group for improved solubility .

Advanced: What computational and experimental methods validate target engagement in complex biological systems?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay): Monitor target protein stabilization after compound treatment (e.g., ΔTₘ ≥ 2°C indicates binding) .
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (kₐ/kd) to purified enzymes (e.g., Kd < 1 µM confirms potency) .
  • CRISPR-Cas9 Knockout: Validate phenotypic rescue in target-deficient cell lines .

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